4-Amino-6-(trifluoromethyl)pyridazin-3-ol
Overview
Description
Synthesis Analysis
There are some studies that have reported the synthesis of related compounds. For instance, a study reported the synthesis, biological evaluation, and molecular docking of the 4-amino and 4-ureido pyridazinone-based series . Another study discussed the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries .
Molecular Structure Analysis
The molecular structure of “4-Amino-6-(trifluoromethyl)pyridazin-3-ol” is not explicitly mentioned in the search results .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the search results .
Scientific Research Applications
Herbicidal Activity and Modes of Action
- A study explored the modes of action of pyridazinone herbicides, revealing that certain compounds, including those similar to 4-Amino-6-(trifluoromethyl)pyridazin-3-ol, inhibit photosynthesis in barley. These compounds act as weaker inhibitors compared to other herbicides but have unique biological properties such as resistance to metabolic detoxification in plants and interference with chloroplast development (Hilton et al., 1969).
Synthesis and Chemical Properties
- Research on novel syntheses of pyridazino-fused ring systems highlights the versatility of pyridazinone derivatives in forming complex heterocyclic structures, which have pharmacological significance. This underscores the potential of this compound in drug discovery (Károlyházy et al., 2001).
- Another study outlines the synthesis of pyridazine derivatives through reactions of amino-3(2H)pyridazinone derivatives with tosyl chloride, demonstrating the chemical reactivity of the pyridazinone ring system and its derivatives (Nakagome et al., 1966).
- Research on polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine has shown that 4,5,6-trifluoropyridazin-3(2H)-one, a compound structurally related to this compound, serves as a valuable scaffold for synthesizing diverse substituted and ring-fused pyridazinone systems. This has implications for drug discovery, showcasing the compound's potential as a versatile intermediate (Pattison et al., 2009).
Biological Activity
- A study on the synthesis of 6-aryl-5-amino-3(2H)-pyridazinones as potential platelet aggregation inhibitors demonstrates the bioactive potential of pyridazinone derivatives, suggesting that modifications to the pyridazinone nucleus can yield compounds with significant biological activities (Estevez et al., 1998).
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolines and their derivatives, have been reported to interact with a variety of biological targets .
Mode of Action
It’s worth noting that related compounds, such as pyridazinones, have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Related compounds have been associated with a variety of pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Result of Action
Related compounds have been reported to produce a variety of effects, including the inhibition of acetylcholinesterase (ache) activity and malondialdehyde (mda) level in the brain of alevins .
properties
IUPAC Name |
5-amino-3-(trifluoromethyl)-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3O/c6-5(7,8)3-1-2(9)4(12)11-10-3/h1H,(H2,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDVNUFODFSEPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NN=C1C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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